

Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl-PEG13-alcohol*

Cat. No.: *B11931958*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG13-alcohol is a monodisperse polyethylene glycol (PEG) derivative that serves as a versatile tool in bioconjugation and drug delivery, most notably as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols for its application.

The structure of **Benzyl-PEG13-alcohol** features a benzyl ether at one terminus, which acts as a stable protecting group, and a primary alcohol at the other. This primary alcohol provides a reactive handle for a variety of chemical modifications, allowing for its conjugation to biomolecules, small molecule drugs, or surfaces. The hydrophilic 13-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugates.

Properties of Benzyl-PEG13-alcohol

The chemical and physical properties of **Benzyl-PEG13-alcohol** are summarized in the tables below. It is important to note that slight variations in molecular weight and formula may exist between different suppliers due to the nature of PEG synthesis. The data presented here is based on the most consistently reported values.

Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C ₃₁ H ₅₆ O ₁₃	[1]
Molecular Weight	636.8 g/mol	[1]
CAS Number	26403-74-7	[1]
Appearance	Varies (typically a colorless oil or waxy solid)	
Purity	Typically ≥95%	[1]
Solubility	Soluble in water and most organic solvents	[1]
Storage Conditions	-20°C	

Applications in Research and Drug Development

The primary application of **Benzyl-PEG13-alcohol** is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable and productive ternary complex.

The benzyl group on **Benzyl-PEG13-alcohol** can be removed under catalytic hydrogenation conditions to yield a free hydroxyl group, enabling further derivatization.

Experimental Protocols

The following protocols are representative methods for the activation of the terminal alcohol of a benzyl-PEG-alcohol and its subsequent conjugation. These protocols are based on general procedures for long-chain PEG derivatives and may require optimization for **Benzyl-PEG13-alcohol** and the specific substrates being used.

Activation of the Terminal Alcohol

The primary alcohol of **Benzyl-PEG13-alcohol** is not sufficiently reactive for direct conjugation and requires activation to a better leaving group, such as a tosylate or mesylate.

4.1.1. Tosylation of **Benzyl-PEG13-alcohol**

This protocol converts the terminal alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

- Materials:
 - **Benzyl-PEG13-alcohol**
 - p-Toluenesulfonyl chloride (TsCl)
 - Triethylamine (TEA) or Pyridine
 - Anhydrous Dichloromethane (DCM)
 - Nitrogen or Argon atmosphere
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve **Benzyl-PEG13-alcohol** (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.5 eq) to the solution.
 - Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, wash the reaction mixture with water (2x) and brine (1x).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

4.1.2. Mesylation of **Benzyl-PEG13-alcohol**

This protocol provides an alternative method for activating the terminal alcohol.

- Materials:
 - **Benzyl-PEG13-alcohol**
 - Methanesulfonyl chloride (MsCl)
 - Triethylamine (TEA) or Pyridine
 - Anhydrous Dichloromethane (DCM)
 - Nitrogen or Argon atmosphere
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve **Benzyl-PEG13-alcohol** (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Add triethylamine (1.5 eq).
 - Slowly add methanesulfonyl chloride (1.2 eq).
 - Stir the reaction at 0 °C for 4 hours. If the reaction has not proceeded to completion, allow it to warm to room temperature and stir for an additional 2 hours.
 - Monitor the reaction by TLC.

- Upon completion, dilute the reaction mixture with water and separate the layers.
- Extract the aqueous layer with DCM.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Conjugation of Activated Benzyl-PEG13-alcohol

4.2.1. Coupling to an Amine-Containing Molecule

This protocol describes the nucleophilic substitution of the tosyl or mesyl group with a primary amine.

- Materials:
 - Benzyl-PEG13-OTs or Benzyl-PEG13-OMs
 - Amine-containing molecule (e.g., an E3 ligase ligand)
 - N,N-Diisopropylethylamine (DIPEA)
 - Anhydrous Dimethylformamide (DMF)
 - Nitrogen or Argon atmosphere
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve the amine-containing molecule (1.0 eq) and the activated Benzyl-PEG13-linker (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
 - Add DIPEA (3.0 eq) to the reaction mixture.
 - Stir the reaction at 60 °C overnight.
 - Monitor the reaction progress by LC-MS.

- Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by preparative HPLC.

4.2.2. Coupling to a Carboxylic Acid-Containing Molecule (via EDC/NHS chemistry)

This protocol describes the esterification of **Benzyl-PEG13-alcohol** with a carboxylic acid.

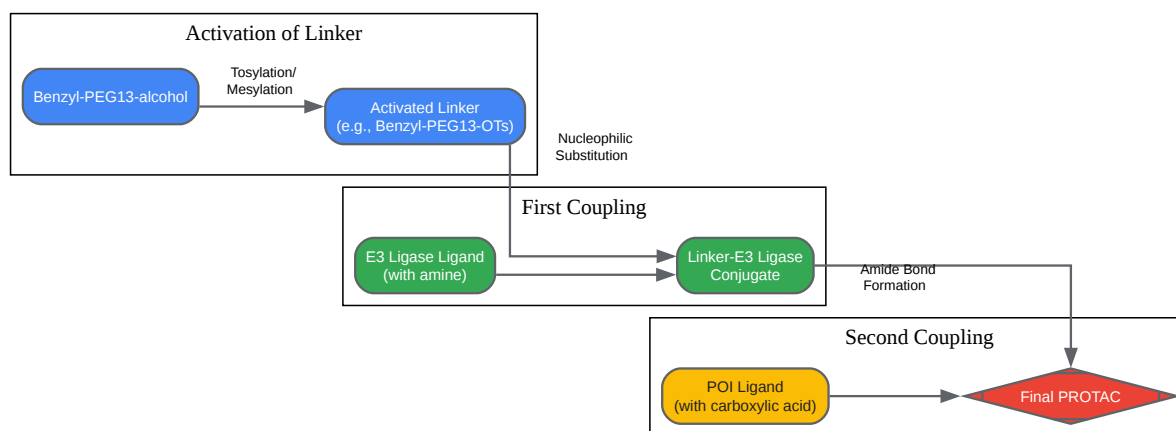
- Materials:
 - **Benzyl-PEG13-alcohol**
 - Carboxylic acid-containing molecule (e.g., a protein of interest ligand)
 - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
 - N-hydroxysuccinimide (NHS)
 - Anhydrous solvent (e.g., DMF, DMSO, or DCM)
 - Standard glassware for organic synthesis
- Procedure:
 - Dissolve the carboxylic acid-containing molecule (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in the appropriate anhydrous solvent.
 - Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
 - Add **Benzyl-PEG13-alcohol** (1.0 eq) to the reaction mixture.
 - Stir the reaction at room temperature for 4-24 hours.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or HPLC).

- Once the reaction is complete, quench any remaining active ester with a small amount of water.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using **Benzyl-PEG13-alcohol** as a linker.

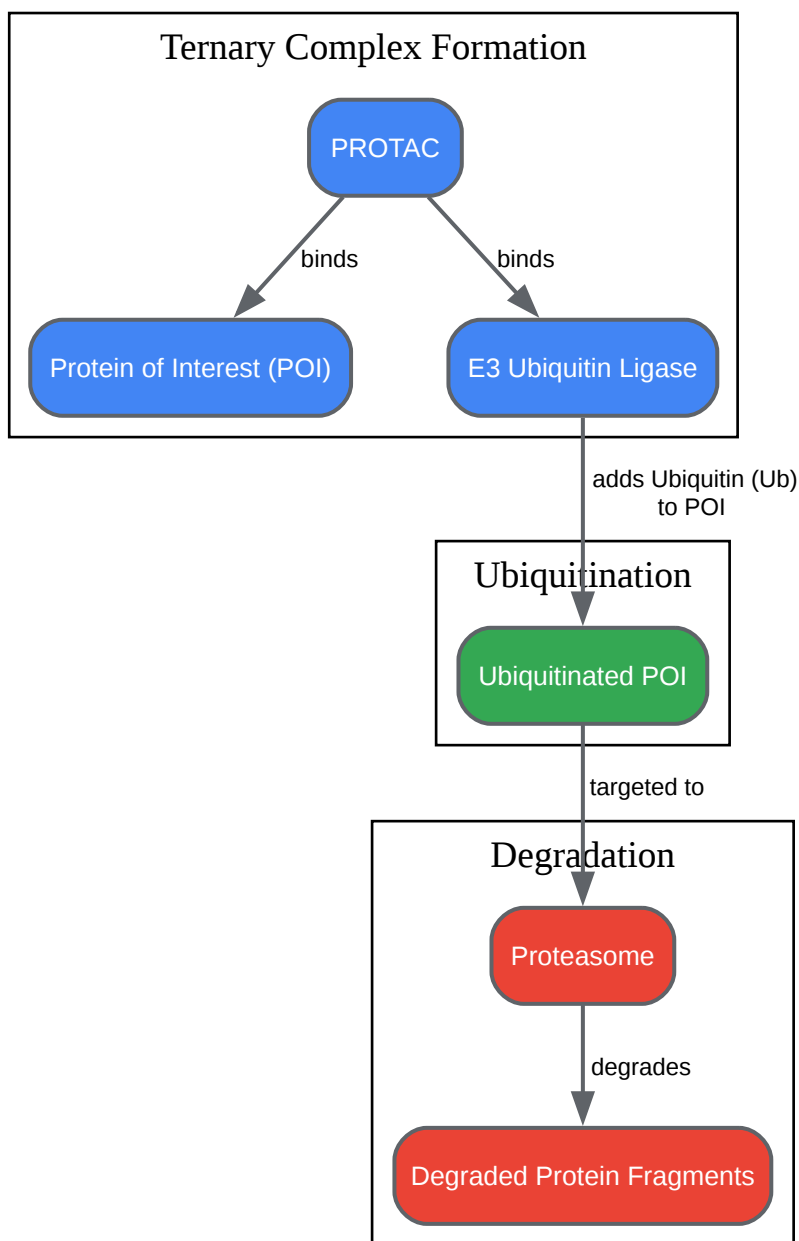


[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of a PROTAC using **Benzyl-PEG13-alcohol**.

Signaling Pathway of PROTAC Action

The following diagram illustrates the mechanism of action of a PROTAC molecule.



[Click to download full resolution via product page](#)

Caption: Mechanism of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl-PEG13-alcohol, 26403-74-7 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: Properties and Applications of Benzyl-PEG13-alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931958#what-are-the-properties-of-benzyl-peg13-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com